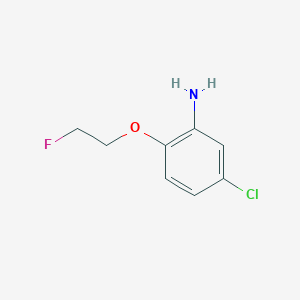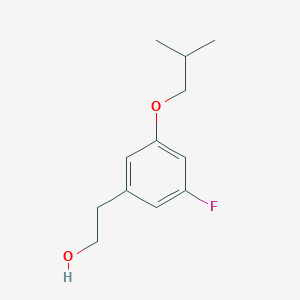
4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino and chloro groups, as well as a butanenitrile moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the butanenitrile moiety: This step involves the reaction of the substituted pyrazole with a suitable nitrile compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, alkoxides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxy or alkoxy derivatives.
科学研究应用
4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyrazole ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their function.
相似化合物的比较
Similar Compounds
- 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide
- 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid
Uniqueness
4-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile is unique due to the presence of the butanenitrile moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions and applications that are not possible with other pyrazole derivatives.
属性
分子式 |
C9H13ClN4 |
|---|---|
分子量 |
212.68 g/mol |
IUPAC 名称 |
4-(3-amino-4-chloropyrazol-1-yl)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C9H13ClN4/c1-9(2,6-11)3-4-14-5-7(10)8(12)13-14/h5H,3-4H2,1-2H3,(H2,12,13) |
InChI 键 |
OMLYJNSVKSZEFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN1C=C(C(=N1)N)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)





![Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13081380.png)
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13081390.png)
![(1-Cyclopropylethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13081396.png)

![tert-Butyl 1'-benzylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B13081411.png)
![Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13081413.png)


